3-methyl-1,4-oxazepane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-1,4-oxazepane hydrochloride (3MO) is a cyclic organic compound with a molecular formula of C5H10ClNO2. It is an important intermediate in the synthesis of a variety of compounds, and has been used in a wide range of scientific research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis of 3-methyl-1,4-oxazepane hydrochloride can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.

Starting Materials

3-methyl-1,4-diaminobutane, Sodium hydroxide, Methanol, Hydrochloric acid, Acetic anhydride, Sodium bicarbonate, Ethyl acetate

Reaction

Step 1: 3-methyl-1,4-diaminobutane is reacted with sodium hydroxide and methanol to form the corresponding methylated diamine., Step 2: The methylated diamine is then reacted with hydrochloric acid to form the hydrochloride salt., Step 3: Acetic anhydride is added to the hydrochloride salt to form the corresponding N-acetyl derivative., Step 4: The N-acetyl derivative is then treated with sodium bicarbonate and ethyl acetate to form the final product, 3-methyl-1,4-oxazepane hydrochloride.

Mechanism Of Action

The mechanism of action of 3-methyl-1,4-oxazepane hydrochloride is not fully understood. However, it is known that 3-methyl-1,4-oxazepane hydrochloride can act as a proton donor in the presence of a base, and can also act as a nucleophile in the presence of an electrophile. It is believed that 3-methyl-1,4-oxazepane hydrochloride can also act as a catalyst in certain reactions, and can facilitate the formation of new covalent bonds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-methyl-1,4-oxazepane hydrochloride are not fully understood. However, it has been shown to have some effect on the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. 3-methyl-1,4-oxazepane hydrochloride has also been shown to have some effect on the activity of certain neurotransmitters, including serotonin and dopamine.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-methyl-1,4-oxazepane hydrochloride in lab experiments is its low cost and easy availability. 3-methyl-1,4-oxazepane hydrochloride is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 3-methyl-1,4-oxazepane hydrochloride in lab experiments is that it can be toxic if not handled properly. It is also important to note that 3-methyl-1,4-oxazepane hydrochloride is not soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

There are a number of potential future directions for research involving 3-methyl-1,4-oxazepane hydrochloride. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into the toxicity of 3-methyl-1,4-oxazepane hydrochloride and its potential uses as a drug delivery system could be beneficial. Finally, further studies into the use of 3-methyl-1,4-oxazepane hydrochloride as a catalyst in certain reactions could be beneficial.

Scientific Research Applications

3-methyl-1,4-oxazepane hydrochloride has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme-catalyzed reactions, and the development of new catalysts. It has also been used in the study of drug metabolism and pharmacokinetics. 3-methyl-1,4-oxazepane hydrochloride has also been used in the synthesis of organic compounds such as amines and alcohols.

properties

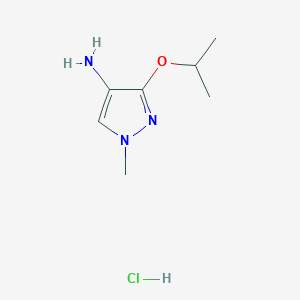

CAS RN |

2763754-85-2 |

|---|---|

Product Name |

3-methyl-1,4-oxazepane hydrochloride |

Molecular Formula |

C6H14ClNO |

Molecular Weight |

151.6 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.